Cyanazine

Description

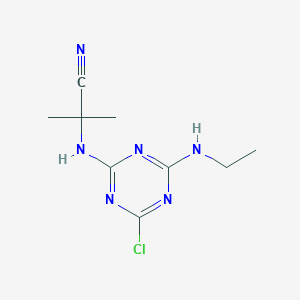

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN6/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h4H2,1-3H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZBPDKVEFVLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN6 | |

| Record name | CYANAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023990 | |

| Record name | Cyanazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyanazine appears as colorless crystals. Non corrosive when dry. Used as a selective systemic herbicide., White solid; [Merck Index] Colorless solid; [CAMEO], WHITE CRYSTALLINE POWDER. | |

| Record name | CYANAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility at 25 °C (g/l) in: benzene, 15; chloroform, 210; ethanol, 45; hexane, 15., In water, 170 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 | |

| Record name | CYANAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.29 kg/l @ 20 °C, Bulk density of technical material: Fluffed 0.35 g/cc; packed 0.45 g/cc, 1.26 g/cm³ | |

| Record name | CYANAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000014 [mmHg], 1.38X10-7 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Cyanazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystals | |

CAS No. |

21725-46-2 | |

| Record name | CYANAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21725-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanazine [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021725462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34C4P18WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

167.5-169 °C, 168 °C | |

| Record name | CYANAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cyanazine on Photosystem II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which cyanazine, a triazine-class herbicide, inhibits photosystem II (PSII). It details the binding interactions, the consequences for photosynthetic electron transport, and the standard experimental protocols used to characterize these effects.

Core Mechanism: Competitive Inhibition at the QB Site

This compound exerts its herbicidal activity by interrupting the light-dependent reactions of photosynthesis.[1] The primary target of this compound and other triazine herbicides is Photosystem II (PSII), a large multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts.[2][3]

Under normal conditions, PSII utilizes light energy to oxidize water, releasing oxygen and electrons.[4] These electrons are transferred sequentially through a series of cofactors within the PSII reaction center. The electron flow proceeds from the primary electron donor, P680, to a pheophytin molecule, and then to a tightly bound plastoquinone (B1678516) molecule known as QA. The final step within PSII is the transfer of electrons from the reduced QA (QA-) to a second, loosely bound plastoquinone, QB.[5][6] Once QB has accepted two electrons and been protonated, it is released from its binding site as plastoquinol (PQH2) and shuttles the electrons to the next complex in the chain, the cytochrome b6f complex.[5]

This compound functions as a competitive inhibitor at the QB binding niche located on the D1 protein subunit of the PSII reaction center.[2][5][7] It physically occupies the site where the native plastoquinone (QB) would normally bind, thereby blocking the transfer of electrons from QA to QB.[5][8] This blockage leads to an accumulation of QA in its reduced state (QA-) and brings the entire photosynthetic electron transport chain to a halt.[9][10]

The ultimate phytotoxicity is not caused by starvation due to the lack of photosynthesis but by oxidative damage.[2] The blocked electron flow leads to the formation of highly reactive triplet chlorophyll (B73375) and singlet oxygen species, which initiate lipid peroxidation. This process destroys cell membranes, leading to rapid cell leakage, disintegration, and ultimately, plant death.[2]

Quantitative Inhibition Data

The efficacy of PSII-inhibiting herbicides is typically quantified by the concentration required to inhibit 50% of the maximal activity (I50). While recent, specific I50 values for this compound are not as prevalent in the literature as for other PSII inhibitors, data for structurally and functionally similar herbicides provide a strong comparative basis. The table below summarizes I50 values for several PSII inhibitors, including the triazine terbuthylazine, determined from assays on pea thylakoid membranes.[6] Lower I50 values indicate higher binding affinity and greater inhibitory potency.[6]

| Herbicide | Chemical Class | DPIP Photoreduction I50 (µM)[6] | 1-Vj (Fluorescence) I50 (µM)[6] |

| Terbuthylazine | Triazine | 0.08 ± 0.01 | 0.12 ± 0.01 |

| Diuron | Urea | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Metribuzin | Triazinone | 0.05 ± 0.01 | 0.07 ± 0.01 |

| Metobromuron | Urea | 0.40 ± 0.05 | 0.32 ± 0.03 |

| Bentazon | Benzothiadiazinone | 1.93 ± 0.20 | 1.55 ± 0.12 |

Experimental Protocols for Characterization

Several biophysical techniques are routinely employed to study the interaction between herbicides and PSII.

-

Principle: This non-invasive technique measures the light re-emitted as fluorescence from chlorophyll a molecules.[11] When electron transport from QA is blocked by an inhibitor, the absorbed light energy cannot be used for photochemistry and is dissipated as heat and fluorescence.[12][13] This results in a characteristic rapid increase in fluorescence yield, which can be used to quantify the inhibitory effect.[12][14]

-

Detailed Methodology:

-

Sample Preparation: Plant leaves or isolated thylakoids are dark-adapted for a minimum of 20-30 minutes to ensure all PSII reaction centers are "open" (QA is oxidized).[15]

-

Instrumentation: A Pulse-Amplitude-Modulated (PAM) fluorometer is used.[11]

-

Measurement of F0: A weak, modulated measuring light is applied to determine the minimal fluorescence level (F0), when reaction centers are open.[13]

-

Measurement of Fm: A short, high-intensity pulse of saturating light is applied to transiently reduce all QA molecules. This closes all reaction centers and elicits the maximum fluorescence level (Fm).[13]

-

Calculation: The maximum quantum efficiency of PSII is calculated as Fv/Fm = (Fm - F0)/F0.[15]

-

Inhibitor Analysis: The assay is repeated with samples incubated with varying concentrations of the herbicide. Inhibitors like this compound cause F0 to rise and Fv/Fm to decrease, indicating a block in electron transport.[16] The I50 value can be determined by plotting the inhibition of a fluorescence parameter (e.g., variable fluorescence, Fv) against the herbicide concentration.[6]

-

-

Principle: TL measures light emitted from a sample during heating after it has been illuminated at a low temperature. The light emission (glow curve) results from the recombination of stabilized charge pairs within PSII.[17] Herbicides that block electron transfer between QA and QB, such as triazines, prevent the formation of the S2/S3QB- charge pair (which gives rise to the "B-band" at ~25-30°C) and instead promote the formation of the S2QA- charge pair. Recombination of S2QA- produces a characteristic "Q-band" at a lower temperature, typically around +5°C.[18]

-

Detailed Methodology:

-

Sample Preparation: Isolated thylakoid membranes (chloroplasts) are suspended in a buffer and incubated with the herbicide in the dark.

-

Excitation: The sample is cooled to a defined temperature (e.g., -10°C) and illuminated with a series of short, saturating light flashes to generate specific charge-separated states (S-states).

-

Trapping: The sample is rapidly cooled to a non-permissive temperature (e.g., -80°C) to trap the charge pairs.

-

Measurement: The sample is heated at a constant linear rate (e.g., 20°C/min) in the dark. A photomultiplier tube records the light emitted as a function of temperature, generating a glow curve.

-

Analysis: The peak temperature and intensity of the glow bands are analyzed. The appearance of the Q-band in herbicide-treated samples confirms the block of electron flow from QA.[18][19]

-

-

Principle: This spectrophotometric assay measures the rate of PSII-mediated electron transport using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DPIP).[6] DPIP accepts electrons from the reducing side of PSII (after QA) and, upon reduction, changes from blue to colorless. This decolorization is measured as a decrease in absorbance at ~600 nm.[7] PSII inhibitors like this compound will decrease the rate of DPIP reduction.

-

Detailed Methodology:

-

Sample Preparation: Thylakoid membranes are isolated and resuspended in a reaction buffer.

-

Reaction Mixture: A cuvette is prepared containing the thylakoid suspension, buffer, and a known concentration of DPIP. A parallel set of cuvettes is prepared with varying concentrations of the herbicide.

-

Measurement: The reaction is initiated by exposing the cuvette to a saturating light source. The absorbance at ~600 nm is recorded over time using a spectrophotometer.

-

Analysis: The rate of DPIP photoreduction is calculated from the linear portion of the absorbance vs. time plot. The percent inhibition is calculated for each herbicide concentration relative to a control without herbicide. The I50 value is determined by plotting percent inhibition against the logarithm of the herbicide concentration.[6][7]

-

Mechanisms of Resistance

Resistance to triazine herbicides in weed populations is a significant agricultural challenge. The primary mechanism of resistance is a target-site modification.[20][21] This most commonly involves a single nucleotide polymorphism in the chloroplast gene psbA, which encodes the D1 protein.[22] The most frequent mutation results in a substitution of serine with glycine (B1666218) at position 264 (Ser264Gly) of the D1 protein.[22][23] This single amino acid change reduces the binding affinity of triazine herbicides to the QB niche, rendering the plant resistant, while having a less dramatic effect on the binding of the native plastoquinone.[24][25] However, this mutation often comes with a fitness cost, leading to less efficient electron transport and reduced photosynthetic capacity in the resistant biotypes compared to their susceptible counterparts.[12][23]

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. Herbicides interacting with photosystem II - Herbicides and Plant Metabolism [resolve.cambridge.org]

- 4. Photosystem II - Wikipedia [en.wikipedia.org]

- 5. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. redalyc.org [redalyc.org]

- 10. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 11. researchgate.net [researchgate.net]

- 12. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]

- 13. mdpi.com [mdpi.com]

- 14. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]

- 15. mdpi.com [mdpi.com]

- 16. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 22. researchgate.net [researchgate.net]

- 23. Effects on Photosystem II Function, Photoinhibition, and Plant Performance of the Spontaneous Mutation of Serine-264 in the Photosystem II Reaction Center D1 Protein in Triazine-Resistant Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Physicochemical Properties of Cyanazine Herbicide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the herbicide Cyanazine. The information is curated for researchers, scientists, and professionals involved in drug development and environmental science. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and includes visualizations of metabolic pathways and experimental workflows.

Core Physicochemical Data

This compound (IUPAC name: 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile) is a triazine herbicide that functions by inhibiting photosynthesis.[1] A thorough understanding of its physicochemical properties is essential for assessing its environmental fate, transport, and toxicological profile.

General and Physical Properties

This compound is a white crystalline solid at room temperature.[1][2][3] It is odorless and stable under normal conditions but can be hydrolyzed by strong acids and bases.[1][4] Upon heating to decomposition, it emits toxic fumes containing hydrogen chloride, nitrogen oxides, and cyanides.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃ClN₆ | [3] |

| Molecular Weight | 240.69 g/mol | [1][2] |

| Appearance | White crystalline solid | [1][2][3] |

| Melting Point | 167.5-169 °C | [2][5] |

| Vapor Pressure | 1.38 x 10⁻⁷ mm Hg at 25 °C | [2] |

| Density | 1.29 kg/L at 20 °C | [2] |

Solubility and Partitioning Behavior

The solubility and partitioning coefficients of this compound are critical determinants of its environmental mobility and potential for bioaccumulation.

| Property | Value | Reference |

| Water Solubility | 170 mg/L at 25 °C | [1][2] |

| Solubility in Organic Solvents (at 25 °C) | ||

| Benzene | 15 g/L | [2] |

| Chloroform | 210 g/L | [2] |

| Ethanol | 45 g/L | [2] |

| Hexane | 15 g/L | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 2.22 | [1][2] |

| Henry's Law Constant | 2.57 x 10⁻¹⁰ atm-m³/mol at 25 °C | [2] |

| Dissociation Constant (pKa) | 0.87 | [2] |

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like this compound is guided by internationally recognized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability.[1][6][7]

Determination of Melting Point (Based on OECD Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a precision thermometer or digital temperature sensor is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded. This range represents the melting point.

-

For accuracy, the determination is typically performed in triplicate.

-

Determination of Water Solubility (Based on OECD Guideline 105)

Principle: Water solubility is the maximum concentration of a substance that will dissolve in pure water at a specific temperature.

Methodology (Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand to allow undissolved solid to settle. If necessary, centrifugation or filtration is used to separate the solid and aqueous phases.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is repeated to ensure the reproducibility of the results.

Determination of Octanol-Water Partition Coefficient (log Kow) (Based on OECD Guideline 107)

Principle: The octanol-water partition coefficient (Kow) is a measure of the lipophilicity of a compound and is defined as the ratio of its concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium.

Methodology (Shake-Flask Method):

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken gently for a period sufficient to reach equilibrium, avoiding the formation of emulsions.

-

Phase Separation: The mixture is allowed to stand until the octanol and water layers have clearly separated.

-

Analysis: The concentration of this compound in both the octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm to the base 10 of this value is reported as log Kow.

Visualizations

Mammalian Metabolic Pathway of this compound

The metabolism of this compound in mammals primarily involves N-deethylation and conjugation with glutathione. The following diagram illustrates the key steps in this metabolic pathway.

Caption: Metabolic pathway of this compound in mammals.

Experimental Workflow for this compound Analysis in Environmental Samples

The analysis of this compound in environmental matrices such as soil and water typically involves extraction, cleanup, and instrumental analysis. The following workflow outlines a general procedure.

Caption: General workflow for this compound analysis.

References

An In-depth Technical Guide to the Synthesis of Cyanazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for cyanazine, a triazine herbicide. The document details the core chemical reactions, starting materials, and reaction conditions, drawing from available chemical literature and analogous industrial processes for related compounds. Quantitative data is summarized for clarity, and experimental protocols are provided to the extent publicly available.

Introduction

This compound, chemically known as 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile, is a member of the triazine class of herbicides.[1] It functions by inhibiting photosynthesis in target weeds.[1] The synthesis of this compound is a well-established industrial process that relies on the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride backbone.

Synthesis Pathway

The commercial production of this compound is a multi-step chemical synthesis that starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The process involves two sequential nucleophilic substitution reactions where the chlorine atoms are replaced by two different amino groups.

The overall reaction can be summarized as follows:

Cyanuric Chloride + Ethylamine (B1201723) → 2,4-dichloro-6-(ethylamino)-s-triazine (Intermediate)

2,4-dichloro-6-(ethylamino)-s-triazine + 2-Amino-2-methylpropanenitrile (B28548) → this compound

The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise synthesis. The first substitution occurs at a lower temperature than the second.

Starting Materials

The primary starting materials for the synthesis of this compound are:

-

Cyanuric Chloride (C₃Cl₃N₃): A white crystalline solid, it is the foundational molecule for the synthesis of many triazine derivatives.[2] It is typically produced by the trimerization of cyanogen (B1215507) chloride.

-

Ethylamine (C₂H₅NH₂): A primary amine that provides the first amino substituent on the triazine ring.

-

2-Amino-2-methylpropanenitrile (C₄H₈N₂): Also known as α-aminoisobutyronitrile, this compound provides the second, more complex amino substituent.[1][3]

Experimental Protocols

While specific, detailed industrial protocols for this compound synthesis are proprietary, the following methodologies are based on established principles of triazine chemistry and published procedures for analogous compounds like atrazine.

Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-s-triazine (Intermediate)

This step involves the monosubstitution of cyanuric chloride with ethylamine.

Methodology:

-

A solution of cyanuric chloride in a suitable inert solvent, such as dioxane or acetone, is prepared in a reaction vessel equipped with a stirrer and a cooling system.

-

The solution is cooled to a temperature range of 0-5°C.

-

An aqueous solution of ethylamine is added dropwise to the cyanuric chloride solution while maintaining the temperature below 10°C.

-

An acid scavenger, such as sodium hydroxide (B78521) or a tertiary amine like triethylamine, is added concurrently to neutralize the hydrochloric acid (HCl) formed during the reaction.

-

The reaction mixture is stirred for a defined period, typically 1-3 hours, at a controlled temperature to ensure complete monosubstitution.

-

The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the formation of the intermediate.

Step 2: Synthesis of this compound

This step involves the reaction of the dichlorotriazine intermediate with 2-amino-2-methylpropanenitrile.

Methodology:

-

To the reaction mixture containing the 2,4-dichloro-6-(ethylamino)-s-triazine intermediate, an aqueous solution of 2-amino-2-methylpropanenitrile is added.

-

The temperature of the reaction mixture is raised to a range of 30-50°C to facilitate the second substitution.

-

An acid scavenger is again used to neutralize the HCl produced.

-

The mixture is stirred for several hours until the reaction is complete, as monitored by HPLC.

-

Upon completion, the reaction mixture is cooled, and the solid this compound product is isolated by filtration.

-

The crude product is then washed with water to remove salts and other water-soluble impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent to obtain this compound of high purity.

Data Presentation

The following tables summarize key quantitative data related to this compound and its synthesis.

| Property | Value |

| Chemical Formula | C₉H₁₃ClN₆ |

| Molecular Weight | 240.70 g/mol |

| Appearance | White crystalline solid[4] |

| Melting Point | 167.5 - 169 °C |

| Solubility in Water | 171 mg/L at 25 °C |

| Solubility in Organic Solvents (at 25°C) | Chloroform: 210 g/L, Ethanol: 45 g/L, Benzene: 15 g/L, Hexane: 15 g/L |

Table 1: Physicochemical Properties of this compound

| Parameter | Condition |

| Reaction Solvent | Dioxane, Acetone/Water mixture |

| Temperature (Step 1) | 0 - 10 °C |

| Temperature (Step 2) | 30 - 50 °C |

| Acid Scavenger | Sodium Hydroxide, Triethylamine |

| Purity of Technical Grade | ≥ 95%[4] |

Table 2: General Reaction Conditions for this compound Synthesis

Mandatory Visualization

This compound Synthesis Pathway

Caption: The two-step synthesis of this compound from Cyanuric Chloride.

Experimental Workflow for this compound Synthesis

Caption: A generalized experimental workflow for the laboratory synthesis of this compound.

Analytical Methods for Purity Determination

The purity of the synthesized this compound is typically determined using High-Performance Liquid Chromatography (HPLC).[5][6][7][8]

-

Method: A common method involves reverse-phase HPLC with a UV detector.[6]

-

Mobile Phase: A mixture of methanol (B129727) and water is often used as the mobile phase.[6]

-

Detection: The this compound peak is detected by its UV absorbance, typically around 220-225 nm.[8]

-

Quantification: The concentration and purity are determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.[5]

Conclusion

The synthesis of this compound is a robust and well-understood process based on the principles of nucleophilic aromatic substitution on the triazine ring. By carefully controlling reaction conditions, particularly temperature, a high yield of pure this compound can be obtained. The starting materials, cyanuric chloride, ethylamine, and 2-amino-2-methylpropanenitrile, are readily available industrial chemicals. The methodologies outlined in this guide, though generalized, provide a solid foundation for researchers and professionals working with this compound and related triazine compounds.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. manavchem.com [manavchem.com]

- 3. PubChemLite - 2-amino-2-methylpropanenitrile (C4H8N2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C9H13ClN6 | CID 30773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. ars.usda.gov [ars.usda.gov]

- 7. epa.gov [epa.gov]

- 8. medicinalcrop.org [medicinalcrop.org]

Toxicological profile of Cyanazine in mammalian systems

An In-depth Technical Guide to the Toxicological Profile of Cyanazine in Mammalian Systems

Introduction

This compound (2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile) is a triazine herbicide formerly used for the pre- and post-emergent control of annual grasses and broadleaf weeds, primarily in corn and cotton crops.[1][2] Due to concerns regarding its toxicological effects, its use has been restricted.[1] This document provides a comprehensive technical overview of the toxicological profile of this compound in mammalian systems, summarizing key findings on its absorption, distribution, metabolism, and excretion (ADME), as well as its acute, chronic, reproductive, developmental, genetic, and carcinogenic toxicities. It is intended for researchers, scientists, and professionals in drug development and toxicology.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is rapidly absorbed from the gastrointestinal tract in mammals such as rats, dogs, and cows.[1][3] Following oral administration, between 80% and 88% of the dose is eliminated within four days in rats and dogs.[3][4] In rats, elimination is split almost equally between urine and feces, while in dogs and cows, about half the dose is excreted in urine and a third in feces.[3] There is a tendency for this compound to accumulate to some degree in the brain, liver, kidneys, muscle, and fat.[1][5]

The metabolism of this compound involves two primary pathways: N-de-ethylation and conjugation with glutathione.[2][3] N-de-ethylation is a major degradation route; in one study with rats, 47% of the radiolabeled ethyl group was exhaled as carbon dioxide.[3][4] This metabolic process results in several metabolites, with seven identified in the urine and feces of rats.[2][3]

Toxicological Profile

Acute Toxicity

This compound is classified as moderately toxic to mammals upon acute exposure.[1] Clinical signs of poisoning in animals include labored breathing, bloody saliva, inactivity, and depression of the central nervous system.[1] It is a mild eye irritant.[1][3]

Table 1: Acute Toxicity of this compound in Mammalian Species

| Species | Route | LD50 Value | Reference |

|---|---|---|---|

| Rat | Oral | 182 - 334 mg/kg | [1][5] |

| Mouse | Oral | 380 mg/kg | [1][3] |

| Rabbit | Oral | 141 mg/kg | [1][3] |

| Rat | Dermal | >1200 mg/kg | [1] |

| Rabbit | Dermal | >2000 mg/kg |[1] |

Subchronic and Chronic Toxicity

Long-term feeding studies have been conducted in several mammalian species. The primary effects observed after chronic exposure include decreased body weight gain and increased liver weights.[1] In a 2-year study in Sprague-Dawley rats, the No-Observed-Adverse-Effect Level (NOAEL) was established based on hyperactivity in males and decreased body-weight gain in females.[3]

Table 2: NOAELs and LOAELs from Subchronic and Chronic this compound Studies

| Species | Duration | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

|---|---|---|---|---|---|

| Rat | 2-Year | 0.2 mg/kg/day (females) | - | Decreased body-weight gain | [3] |

| Rat (CFE) | 2-Year | 0.6 mg/kg/day | 1.25 mg/kg/day | Reduction in growth rate | [4] |

| Rat | 3-Generation | 1.35 mg/kg/day | 4.05 mg/kg/day | Reduced parental body weight gain, altered offspring organ weights | [4] |

| Mouse | 2-Year | 7.5 mg/kg/day | 37.5 mg/kg/day | Increased female mortality, increased relative brain and liver weight | [4] |

| Dog | 2-Year | 1.25 mg/kg/day | - | Not specified | [5] |

| Dog | 1-Year | 0.7 mg/kg/day | 3.1 mg/kg/day | Not specified |[4] |

Reproductive and Developmental Toxicity

This compound is a known reproductive and developmental toxicant.[6] Studies in rats have shown that exposure can lead to decreased maternal body weight gain at doses of 30 mg/kg/day.[1] In rabbits, maternal toxicity and reduced fetal viability were observed at doses of 2 mg/kg/day.[1]

This compound is also a potent teratogen, causing a range of birth defects in animal models over a wide dose range.[1][7] Observed malformations include:

-

Ocular defects: Anophthalmia (absence of eyes) and microphthalmia (abnormally small eyes) in both rats and rabbits.[3][4][7]

-

Diaphragmatic defects: Diaphragmatic hernias and incomplete diaphragm development in rats.[1][7]

-

Cranial and skeletal defects: Cleft palate, dilated brain ventricles, domed cranium, and incomplete bone development.[1][4][7]

Birth defects have been observed in the offspring of pregnant rats at doses as low as 1 mg/kg/day.[1] The NOAEL for both maternal and developmental toxicity in rabbits was determined to be 1 mg/kg/day.[3]

Table 3: Reproductive and Developmental Toxicity Endpoints for this compound

| Species | Study Type | NOAEL | LOAEL / Effect Level | Observed Effects | Reference |

|---|---|---|---|---|---|

| Rat | 2-Generation Reproduction | 3.8 mg/kg/day | 11.2 mg/kg/day (lactation) | Decreased pup viability and body weight | [3] |

| Rat (Fischer 344) | Developmental | <5 mg/kg/day | 5 mg/kg/day | Maternal and developmental toxicity | [3] |

| Rat (Sprague-Dawley) | Developmental | 3 mg/kg/day (maternal) | 30 mg/kg/day | Maternal body-weight reductions | [3] |

| Rabbit (New Zealand White) | Developmental | 1 mg/kg/day | 2 mg/kg/day | Maternal toxicity, decreased fetal viability, skeletal alterations |[3][4] |

Genotoxicity

The evidence regarding the genotoxicity of this compound is equivocal.[3] Some sources state that this compound is not mutagenic.[1] However, other studies have shown that it can induce dose-related forward mutations in the mouse lymphoma L5178Y/TK cell gene mutation assay and cause unscheduled DNA synthesis in rat hepatocytes.[3][7] It did not produce mutations in hamster ovary cells or human lymphocytes.[7] The Food Safety Commission of Japan concluded that this compound has no genotoxicity relevant to human health.[8]

Carcinogenicity

The carcinogenic potential of this compound is complex. Studies in mice showed no evidence of cancer up to the maximum tested dose of 50 mg/kg/day.[1] In contrast, studies in female Sprague-Dawley rats revealed a significant increase in malignant mammary gland tumors (adenocarcinomas and carcinosarcomas) at dietary concentrations of 5, 25, and 50 ppm.[7][9] This effect is believed to be specific to the Sprague-Dawley rat strain and mediated by a non-genotoxic, neuroendocrine mechanism involving prolactin, which is considered to have low relevance for human risk assessment.[9][10] The U.S. EPA has classified this compound in Group C as a "possible human carcinogen."[10]

Mechanisms of Toxicity

The primary mechanism of concern for chronic toxicity in mammals is neuroendocrine disruption.[10] This is particularly relevant to the induction of mammary tumors observed in female Sprague-Dawley rats. The proposed pathway suggests that triazine herbicides, including this compound, disrupt the hypothalamic control of pituitary function. This leads to increased prolactin secretion from the pituitary gland, which in turn stimulates mammary gland cell proliferation and tumor development. This mechanism is considered a key non-cancer endpoint of concern.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of toxicological data. Below is a generalized protocol for a key study type used to evaluate this compound.

Chronic Toxicity/Carcinogenicity Bioassay in Rats

This protocol is a synthesized representation based on descriptions of 2-year feeding studies.[3][4][9]

-

Objective: To assess the chronic toxicity and potential carcinogenicity of this compound following long-term dietary administration to rats.

-

Test System: Sprague-Dawley or Fischer 344 rats, typically starting with 50-60 animals per sex per dose group.

-

Administration Route: Oral, via incorporation into the diet.

-

Dose Levels: A minimum of three dose levels plus a concurrent control group. For this compound, studies have used dietary concentrations ranging from 1 to 50 ppm (mg/kg of feed).[3][9]

-

Duration: 24 months (2 years).

-

Observations and Endpoints:

-

Clinical Observations: Daily checks for signs of toxicity and mortality.

-

Body Weight and Food Consumption: Measured weekly for the first 13 weeks, then monthly thereafter.

-

Ophthalmology: Examinations performed prior to the study and at termination.

-

Clinical Pathology: Hematology and clinical chemistry parameters evaluated at 6, 12, 18, and 24 months from a subset of animals.

-

Gross Pathology: Full necropsy performed on all animals.

-

Histopathology: Comprehensive microscopic examination of a full range of tissues from all control and high-dose animals. Target organs are examined in lower-dose groups.

-

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cdn.who.int [cdn.who.int]

- 4. deq.mt.gov [deq.mt.gov]

- 5. ccme.ca [ccme.ca]

- 6. This compound [sitem.herts.ac.uk]

- 7. ewg.org [ewg.org]

- 8. fsc.go.jp [fsc.go.jp]

- 9. Chronic toxicity and oncogenicity bioassay in rats with the chloro-s-triazine herbicide this compound. | Semantic Scholar [semanticscholar.org]

- 10. health.state.mn.us [health.state.mn.us]

Environmental Fate and Degradation of Cyanazine in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the triazine herbicide, cyanazine, in the soil matrix. This compound has been widely used for the control of annual grasses and broadleaf weeds, making its persistence, mobility, and degradation pathways in soil a critical area of environmental research. This document synthesizes key findings on its degradation kinetics, sorption behavior, and the principal factors influencing its environmental tenure. Detailed experimental protocols for studying these processes are also provided, alongside visual representations of key pathways and workflows to facilitate understanding.

Chemical and Physical Properties of this compound

This compound (2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropionitrile) is a white crystalline solid. Its environmental behavior is dictated by its physicochemical properties, summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃ClN₆ | - |

| Molecular Weight | 240.69 g/mol | [1] |

| Water Solubility | 171 mg/L at 25°C | - |

| Vapor Pressure | 2.1 x 10⁻⁷ Pa at 20°C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.2 | [1] |

| pKa | 1.1 (weak base) | - |

Degradation of this compound in Soil

The dissipation of this compound from soil is a complex process involving both microbial and chemical degradation pathways. The rate of degradation is highly dependent on soil properties and environmental conditions.

Degradation Pathways

The primary degradation pathway for this compound in most soils is microbial degradation .[3] However, chemical hydrolysis can also be a significant contributor, particularly in acidic soils.[3][4]

The main degradation products of this compound identified in soil are:

-

This compound Amide: Formed through the hydrolysis of the nitrile group. This is often the predominant initial metabolite.[5][6]

-

This compound Acid: Further hydrolysis of the amide group leads to the formation of this compound acid.[5][6]

-

Hydroxythis compound: Formed by the replacement of the chlorine atom with a hydroxyl group.[7]

-

N-dealkylated metabolites: Cleavage of the ethylamino side chain can also occur.[5]

A simplified degradation pathway is illustrated below.

Degradation Kinetics and Half-Life

The degradation of this compound in soil generally follows first-order kinetics .[3][8] The half-life (DT₅₀) of this compound in soil can vary widely, from a few days to several weeks, depending on the soil type and environmental conditions.

Table 1: Half-life of this compound in Different Soil Types

| Soil Type | Half-life (days) | Reference |

| Sandy Clay Loam (air-dried) | 14 - 28 | [9] |

| Sandy Loam | 49 - 70 | [9] |

| Clay Soil | 70 - 98 | [9] |

| Fresh Sandy Clay Soil | 63 | [9] |

| Neutral to Slightly Basic Soils | 5.2 - 9.2 | [4] |

| Moderately Acidic Soils | 17.4 - 29.7 | [4] |

| Inceptisol | ~10 | [3] |

| Yellow Cinnamon Soil | <10 | [3] |

| Phaeozem | ~10 | [3] |

| Sandy Loam (alkaline) | >20 | [3] |

Factors Influencing this compound Degradation

Several environmental factors significantly influence the rate and pathway of this compound degradation in soil.

Soil pH

Soil pH is a critical factor. Chemical hydrolysis of this compound is acid-catalyzed , leading to faster degradation in acidic soils.[3][4] In neutral to slightly basic soils, microbial degradation is the dominant process.[3]

Table 2: Effect of Soil pH on this compound Half-life

| Soil pH | Half-life (days) | Reference |

| 4.0 | 4.85 | [8] |

| 6.0 | 6.79 | [8] |

| 7.0 | 10.19 | [8] |

| 8.0 | 11.36 | [8] |

| 10.0 | 16.11 | [8] |

Soil Temperature

Higher temperatures generally increase the rate of both microbial and chemical degradation of this compound, within the optimal range for microbial activity.[3]

Table 3: Effect of Temperature on this compound Half-life

| Temperature (°C) | Half-life (days) | Reference |

| 15 | 38.50 | [3] |

| 25 | 10.66 | [3] |

| 35 | 5.87 | [3] |

| 45 | 23.90 | [3] |

Soil Moisture

Increased soil moisture generally enhances this compound degradation by promoting microbial activity and facilitating chemical hydrolysis.[3] However, under saturated (anaerobic) conditions, degradation rates may decrease.[10]

Table 4: Effect of Soil Moisture on this compound Half-life

| Soil Moisture (% of field capacity) | Half-life (days) | Reference |

| 15% | 46.2 | [3] |

| 40% | 20.38 | [3] |

| 60% | 10.66 | [3] |

| 80% | 10.50 | [3] |

| 90% | 11.18 | [3] |

Soil Organic Matter

The effect of organic matter on this compound degradation is complex. Higher organic matter content can increase microbial populations , potentially accelerating degradation.[3] Conversely, increased organic matter can also lead to greater adsorption of this compound, reducing its bioavailability for microbial attack and slowing degradation.[3][11]

Table 5: Effect of Organic Matter on this compound Half-life

| Organic Matter Content (%) | Half-life (days) | Reference |

| 0.55 | 10.66 | [8] |

| 1.0 | 6.66 | [8] |

| 2.5 | 8.88 | [8] |

| 4.0 | 18.24 | [8] |

Adsorption and Mobility of this compound in Soil

The adsorption of this compound to soil particles influences its mobility and bioavailability. The Freundlich isotherm is commonly used to describe the adsorption of this compound in soil.

Adsorption Coefficients

The Freundlich adsorption coefficient (Kf) indicates the extent of adsorption. Higher Kf values signify stronger adsorption and lower mobility. The order of adsorption in different soil types is generally Phaeozem > Yellow Cinnamon > Inceptisol > Sandy Loam.[3]

Table 6: Freundlich Adsorption Coefficients (Kf) of this compound in Various Soils

| Soil Type | Kf (mL/g) | Reference |

| Norfolk Loamy Sand | 0.64 | [11] |

| Dundee Silt Loam (Conventional Tillage) | < Tunica | [11] |

| Tunica Silty Clay | < Dundee NT | [11] |

| Dundee Silt Loam (No-Tillage) | 4.75 | [11] |

| Bosket Silt Loam | 1.67 - 1.82 | [6] |

| Dubbs Silt Loam | 1.92 - 2.15 | [6] |

| Sharkey Silty Clay | 3.65 - 3.96 | [6] |

| Yellow Cinnamon Soil | 2.146 | [12] |

| Phaeozem | 3.213 | [12] |

| Sandy Loam | - | [3] |

| Inceptisol | 2.535 | [12] |

The relationship between soil properties and this compound fate is summarized in the diagram below.

Experimental Protocols

Soil Degradation Study (Incubation)

This protocol outlines a typical laboratory incubation study to determine the degradation rate and half-life of this compound in soil.

Objective: To quantify the rate of this compound degradation in a specific soil under controlled laboratory conditions.

Materials:

-

Fresh soil sample, sieved (<2 mm)

-

Analytical grade this compound standard

-

Sterile deionized water

-

Incubation vessels (e.g., glass jars with loose-fitting lids)

-

Incubator with temperature control

-

Extraction solvent (e.g., methanol/water mixture)

-

Analytical instrument (HPLC-UV or GC-MS)

Procedure:

-

Soil Preparation: The soil is air-dried and sieved. Its physicochemical properties (pH, organic matter content, texture) are characterized. For sterile controls, a portion of the soil is autoclaved.[3]

-

Fortification: A stock solution of this compound is prepared in a suitable solvent. A known amount of the stock solution is added to the soil to achieve the desired initial concentration (e.g., 1 mg/kg). The soil is thoroughly mixed to ensure uniform distribution.

-

Moisture Adjustment: The moisture content of the fortified soil is adjusted to a specific level (e.g., 60% of field capacity) with sterile deionized water.[3]

-

Incubation: The treated soil samples are placed in incubation vessels and stored in an incubator in the dark at a constant temperature (e.g., 25°C).[3]

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, and 60 days), replicate soil samples are removed from the incubator for analysis.[10]

-

Extraction: The soil samples are extracted with an appropriate solvent, such as a methanol/water mixture, using techniques like shaking or sonication.[5]

-

Analysis: The extracts are filtered and analyzed for the concentration of this compound and its metabolites using HPLC-UV or GC-MS.[5][13]

-

Data Analysis: The concentration of this compound over time is plotted, and the data are fitted to a first-order degradation model to calculate the degradation rate constant (k) and the half-life (DT₅₀ = 0.693/k).[14]

Batch Equilibrium Sorption Study

This protocol describes the batch equilibrium method to determine the adsorption characteristics of this compound in soil.

Objective: To determine the Freundlich adsorption coefficient (Kf) of this compound for a specific soil.

Materials:

-

Air-dried and sieved (<2 mm) soil sample

-

Analytical grade this compound standard

-

0.01 M CaCl₂ solution

-

Centrifuge tubes with screw caps

-

Shaker

-

Centrifuge

-

Analytical instrument (HPLC-UV)

Procedure:

-

Preparation of this compound Solutions: A series of this compound solutions of known concentrations are prepared in 0.01 M CaCl₂. This background electrolyte solution is used to maintain a constant ionic strength.[11]

-

Equilibration: A known mass of soil (e.g., 3 g) is weighed into centrifuge tubes. A specific volume of each this compound solution (e.g., 6 mL) is added to the tubes.[11]

-

Shaking: The tubes are sealed and shaken on a mechanical shaker for a predetermined time (e.g., 24-48 hours) to reach equilibrium.[11]

-

Centrifugation: After shaking, the tubes are centrifuged at high speed to separate the soil from the supernatant.

-

Analysis: The concentration of this compound remaining in the supernatant is determined by HPLC-UV.

-

Calculation: The amount of this compound adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution.

-

Data Analysis: The Freundlich adsorption isotherm equation (log Cs = log Kf + (1/n) log Ce) is used to plot the logarithm of the amount of this compound adsorbed per unit mass of soil (Cs) against the logarithm of the equilibrium concentration in the solution (Ce). The values of Kf and 1/n are determined from the intercept and slope of the resulting linear plot, respectively.[12]

Analytical Methodologies

The accurate quantification of this compound and its degradation products in soil is crucial for environmental fate studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

HPLC-UV Method

A common method involves extraction of the soil with a methanol/water solvent, followed by analysis using a reverse-phase C18 column and UV detection at approximately 225 nm.[1] This method is suitable for quantifying the parent this compound and its more polar metabolites.

GC-MS Method

GC-MS offers higher sensitivity and specificity, particularly for the confirmation of metabolite identities. Derivatization may be required for the analysis of polar metabolites.[15] This method is often used for trace-level analysis in complex matrices.

Conclusion

The environmental fate of this compound in soil is a multifaceted process governed by a combination of microbial and chemical degradation, as well as sorption phenomena. The persistence of this compound is highly variable and is significantly influenced by soil pH, temperature, moisture content, and organic matter. Understanding these factors and the underlying degradation pathways is essential for predicting the environmental risk associated with the use of this herbicide and for developing effective remediation strategies. The experimental protocols and data presented in this guide provide a framework for researchers to conduct further investigations into the complex interactions of this compound within the soil environment.

References

- 1. medicinalcrop.org [medicinalcrop.org]

- 2. researchgate.net [researchgate.net]

- 3. pjoes.com [pjoes.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of organic amendments on the bioremediation of this compound and fluometuron in soil | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. deq.mt.gov [deq.mt.gov]

- 10. researchgate.net [researchgate.net]

- 11. Soil type and tillage effects on sorption of this compound and degradation products | Weed Science | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. ars.usda.gov [ars.usda.gov]

- 14. soilphysics.okstate.edu [soilphysics.okstate.edu]

- 15. pubs.usgs.gov [pubs.usgs.gov]

Cyanazine: A Technical Guide on its Potential as an Endocrine Disruptor in Wildlife

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research directly investigating the endocrine-disrupting properties of the triazine herbicide cyanazine in wildlife is limited. Much of the concern regarding its potential endocrine effects stems from its structural similarity to atrazine (B1667683), a well-documented endocrine disruptor. This guide synthesizes the available toxicological data for this compound and leverages findings on atrazine to postulate potential mechanisms of endocrine disruption in wildlife.

Introduction

This compound (2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropionitrile) is a triazine herbicide that was widely used for the control of annual grasses and broadleaf weeds in crops such as corn.[1] Although its use has been phased out in some regions, its persistence in the environment and potential for runoff into aquatic ecosystems remain a concern for wildlife health.[2] Like other triazine herbicides, this compound is a suspected endocrine-disrupting chemical (EDC), meaning it may interfere with the hormonal systems of animals.[1]

Endocrine disruptors can exert their effects through various mechanisms, including mimicking or blocking hormone receptors, altering hormone synthesis and metabolism, and disrupting the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] In wildlife, such disruptions can lead to adverse outcomes including reproductive impairment, developmental abnormalities, and altered behavior.[3][5]

This technical guide provides a comprehensive overview of the current understanding of this compound as a potential endocrine disruptor in wildlife, with a focus on fish, amphibians, reptiles, and birds. Given the limited direct research on this compound, this guide also incorporates data from studies on the closely related and more extensively studied herbicide, atrazine, to infer potential mechanisms of action.

Evidence of Endocrine Disruption

Direct evidence for this compound's endocrine-disrupting effects in wildlife populations is sparse. One study investigating the occurrence of ovotestis in cricket frogs (Acris crepitans) detected this compound in the water at some of the study sites. However, no significant correlation was found between the presence of ovotestis and this compound concentrations.[6]

Much of the concern surrounding this compound's potential as an endocrine disruptor is derived from studies on atrazine, which has been shown to induce feminization in male frogs at environmentally relevant concentrations.[7][8] The primary mechanism for this effect is believed to be the induction of the enzyme aromatase, which converts androgens to estrogens.[9]

Effects on Wildlife

While specific studies on the endocrine-disrupting effects of this compound in various wildlife classes are lacking, the known reproductive and developmental toxicity in laboratory animals provides a basis for concern.

Fish: Studies on the effects of triazine herbicides on fish have shown the potential for endocrine and reproductive disruption.[10] For atrazine, effects such as altered gonadal morphology and changes in sex hormone concentrations have been reported.[11] Given the structural similarity, this compound may pose similar risks to fish populations.

Amphibians: Amphibians are considered particularly vulnerable to EDCs due to their permeable skin and aquatic larval stages.[12] Atrazine has been shown to cause gonadal malformations, including hermaphroditism, in frogs.[7][8][9] Although a direct link has not been established for this compound, its presence in habitats with amphibians exhibiting reproductive abnormalities warrants further investigation.[6]

Reptiles: The effects of EDCs on reptiles are an area of growing research. For some EDCs, disruption of thyroid hormone homeostasis has been observed.[13] While no specific data exists for this compound, the potential for thyroid disruption in reptiles exposed to this herbicide cannot be ruled out.

Birds: The avian endocrine system is also susceptible to disruption by chemical contaminants.[14] Research on other pesticides has shown effects on sexual differentiation, eggshell thinning, and reproductive behavior.[15] The potential for this compound to impact the avian endocrine system remains an area for future research.

Quantitative Data on this compound Toxicity

The following tables summarize the available quantitative data on the reproductive and developmental toxicity of this compound from studies conducted on laboratory animals. These data provide insights into the doses at which adverse effects, potentially linked to endocrine disruption, may occur.

Table 1: Reproductive Toxicity of this compound in Laboratory Animals

| Species | Exposure Route | Dose | Effects Observed | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| Rat (Sprague-Dawley) | Oral (feed) | 0, 25, 75, 150, 250 ppm | Decreased pup viability and body weight at 75 ppm and above. Decreased parental body weight and food consumption at 25 ppm. | 3.8 (pup effects) | 1.8 (parental effects) | |

| Rat (Long-Evans) | Oral (dietary) | 3, 9, 27, 81 ppm | Reduced parental body weight gain, increased relative brain weight, and decreased relative kidney weight in F3b female weanlings at 81 ppm. | 1.35 | 4.05 |

Table 2: Developmental Toxicity of this compound in Laboratory Animals

| Species | Exposure Route | Dose (mg/kg/day) | Effects Observed | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| Rabbit (New Zealand White) | Oral (gavage) | 0, 1, 2, 4 | Maternal toxicity (anorexia, weight loss, death, abortion) at 2 and 4 mg/kg/day. Altered skeletal ossification, decreased litter size, increased post-implantation loss at 2 and 4 mg/kg/day. Malformations (anophthalmia/microphthalmia, dilated brain ventricles, domed cranium, thoracoschisis) at 4 mg/kg/day. | 1 | 2 | |

| Rat (Fischer 344) | Oral (gavage) | 0, 1, 2.5, 10, 25 | Maternal body weight reduction at 10 and 25 mg/kg/day. Diaphragmatic hernia, microphthalmia, and anophthalmia at 25 mg/kg/day. | 2.5 (maternal), <10 (teratogenic) | 10 (maternal), 25 (teratogenic) | |

| Rat (Sprague-Dawley) | Oral (gavage) | 0, 5, 25, 75 | Maternal toxicity at 25 and 75 mg/kg/day. Increased fetal variations and delayed ossification at 25 and 75 mg/kg/day. Malformations (anophthalmia/microphthalmia, diaphragmatic defects) at 75 mg/kg/day. | 5 (maternal & developmental) | 25 |

Potential Mechanisms and Signaling Pathways

Based on the well-documented effects of atrazine, a plausible mechanism for this compound-induced endocrine disruption in wildlife is the upregulation of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. This could lead to a demasculinization and feminization of exposed male animals.

Caption: Hypothetical signaling pathway for this compound-induced aromatase upregulation.

Experimental Protocols

Standardized experimental protocols for specifically assessing the endocrine-disrupting effects of this compound in wildlife are not established. However, general guidelines for testing EDCs in aquatic vertebrates can be adapted.

Experimental Workflow for Fish Endocrine Disruption Studies

References

- 1. beyondpesticides.org [beyondpesticides.org]

- 2. ewg.org [ewg.org]

- 3. oms-files.svdcdn.com [oms-files.svdcdn.com]

- 4. Impacts of endocrine disrupting chemicals on reproduction in wildlife and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers in quantifying wildlife behavioural responses to chemical pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. news.berkeley.edu [news.berkeley.edu]

- 8. Atrazine induces complete feminization and chemical castration in male African clawed frogs (Xenopus laevis) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Atrazine-Induced Gonadal Malformations in African Clawed Frogs (Xenopus laevis) and Comparisons with Effects of an Androgen Antagonist (Cyproterone Acetate) and Exogenous Estrogen (17β-Estradiol): Support for the Demasculinization/Feminization Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Qualitative Meta-Analysis Reveals Consistent Effects of Atrazine on Freshwater Fish and Amphibians - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pesticide-induced multigenerational effects on amphibian reproduction and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A restatement of the natural science evidence base on the effects of endocrine disrupting chemicals on wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ccme.ca [ccme.ca]

Cyanazine: A Technical Guide to its History, Development, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanazine, a member of the triazine class of herbicides, has played a significant role in agriculture for the control of annual grasses and broadleaf weeds. This technical guide provides an in-depth exploration of the history, chemical synthesis, mechanism of action, toxicological profile, and environmental fate of this compound. Detailed experimental protocols for its synthesis, analysis, and toxicological evaluation are presented, alongside a comprehensive summary of its quantitative data. Visual diagrams of its metabolic pathways and experimental workflows are included to facilitate a deeper understanding of this compound for research and development professionals.

Introduction and Historical Development

This compound (2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile) was first introduced to the market in 1971 by Shell under the trade names 'Bladex' and 'Fortol'.[1] As a triazine herbicide, it functions by inhibiting photosynthesis.[1] Its primary application has been in the cultivation of corn, accounting for 96% of its use in 1985.[1] During the 1990s, this compound was one of the most widely used herbicides in the United States, with an estimated 32 million pounds applied annually.[2]

The use of this compound has been subject to regulatory scrutiny due to environmental and health concerns. In 1984, the U.S. Environmental Protection Agency (EPA) profiled its health and environmental effects.[1] Concerns over its teratogenicity and presence in groundwater led to its classification as a Restricted Use Pesticide by the EPA.[3] The registration for this compound products was canceled, and its sale and use were prohibited in the United States after September 30, 2002.[2] Similarly, the European Union disapproved the use of this compound as a herbicide in 2002.[1] Despite these restrictions, this compound is still in use in various other parts of the world.[2]

Chemical Properties and Synthesis

This compound is a white, crystalline solid with a molecular formula of C9H13ClN6 and a molar mass of 240.70 g/mol .[1] It has a melting point of 168°C and is moderately soluble in water (170 mg/L).[1]

Synthesis

The commercial synthesis of this compound is a multi-step process that begins with cyanuric chloride (trichloro-1,3,5-triazine). The process involves sequential nucleophilic substitution reactions. First, cyanuric chloride is reacted with ethylamine (B1201723) to form a mono-substituted intermediate. This is followed by a reaction with 2-amino-2-methylpropanenitrile (B28548) to yield the final this compound product.[4]

Experimental Protocol: Laboratory-Scale Synthesis of a this compound Analog

The following protocol is a representative method for the synthesis of a disubstituted s-triazine derivative, analogous to the synthesis of this compound.

Materials:

-

Cyanuric chloride

-

Ethylamine

-

2-amino-2-methylpropanenitrile

-

Potassium carbonate (K2CO3)

-

Crushed ice

-

Distilled water

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Mobile phase (e.g., 20% methanol (B129727) in chloroform)

-

Round bottom flask, beakers, conical flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel

-